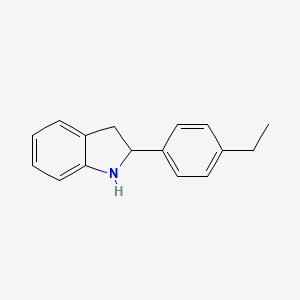

2-(4-ethylphenyl)-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16/h3-10,16-17H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZHKWVTWPSJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Ethylphenyl 2,3 Dihydro 1h Indole

Retrosynthetic Analysis of the Target Dihydroindole Compound

A retrosynthetic analysis of 2-(4-ethylphenyl)-2,3-dihydro-1H-indole reveals several logical bond disconnections that pave the way for feasible synthetic routes. The most intuitive disconnections are of the C-N and C-C bonds that form the heterocyclic ring.

One primary disconnection is at the N1-C2 bond and the C2-C3 bond. This approach suggests a precursor like a substituted 2-amino- or 2-nitrostyrene derivative which can undergo cyclization. A further key disconnection breaks the C2-Aryl bond, leading back to simpler starting materials: a substituted aniline (B41778) derivative and a carbonyl compound containing the 4-ethylphenyl moiety.

A second major retrosynthetic pathway involves the intramolecular cyclization of a suitably substituted N-aryl-2-haloethylamine or a related precursor. This strategy focuses on forming the N1-C2 bond in the final step, often facilitated by transition metal catalysis. These fundamental disconnections form the basis for the synthetic strategies discussed below.

Classical and Contemporary Synthetic Approaches to Dihydroindoles

A variety of methods have been developed for the synthesis of the dihydroindole core, ranging from historic name reactions to modern metal-catalyzed processes.

Fischer Indolization and its Derivatives for Dihydroindole Synthesis

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. wikipedia.orgjk-sci.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. wikipedia.orgjk-sci.com To synthesize the target compound, phenylhydrazine would be condensed with 1-(4-ethylphenyl)ethan-1-one to form the corresponding phenylhydrazone. Acid treatment would then induce a researchgate.netresearchgate.net-sigmatropic rearrangement to yield 2-(4-ethylphenyl)-1H-indole. wikipedia.orgchemicalbook.com

Since the direct product is an indole, a subsequent reduction step is necessary to obtain the desired 2,3-dihydro-1H-indole (indoline). Various reducing agents can be employed for this transformation, including chemical reductions with agents like sodium cyanoborohydride or catalytic hydrogenation. A variation known as the "interrupted Fischer indolization" can also be used to access indolenine structures. nih.gov

Bartoli Indole Synthesis and Modifications

The Bartoli indole synthesis is a powerful method for creating substituted indoles, particularly those with substitution at the 7-position. wikipedia.orgjk-sci.com The reaction involves treating an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com For the target compound, this method is less direct. It would theoretically involve a nitrobenzene (B124822) derivative and a vinyl Grignard reagent derived from an appropriate styrene. However, the Bartoli synthesis is most effective for 7-substituted indoles and often fails for nitroarenes lacking an ortho substituent. wikipedia.orgjk-sci.com Following the indole formation, a reduction step would again be required to yield the indoline (B122111).

Cyclization Reactions for the Construction of the Dihydroindole Ring System

Direct cyclization reactions provide an efficient route to the dihydroindole skeleton. A prominent strategy is the reductive cyclization of ortho-nitrophenyl compounds. For instance, a precursor like 1-(4-ethylphenyl)-2-(2-nitrophenyl)ethan-1-one can be synthesized and then subjected to reductive conditions. The reduction of the nitro group to an amine is followed by intramolecular condensation with the ketone and subsequent reduction of the resulting enamine or imine to afford the indoline. organic-chemistry.org

Photochemical reactions of α-(2-nitrophenyl)ketones can also lead to cyclic products through an oxygen transfer from the nitro group to the benzylic position, forming an α-hydroxyketone with a nitroso group, which can then cyclize. rsc.org Another approach involves the dearomatization of indoles, which is considered a highly efficient strategy for accessing indolines. mdpi.com This can be achieved through photoinduced nucleophilic addition to N-Boc protected indoles using organic photoredox catalysts. mdpi.comsemanticscholar.org

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Modern synthetic chemistry heavily relies on transition metal catalysis for the construction of heterocyclic systems, with palladium-catalyzed reactions being particularly prominent. mdpi.comresearchgate.net

Intramolecular Heck Reaction: The intramolecular Heck reaction is a powerful tool for forming cyclic structures. princeton.eduacs.org A suitable substrate, such as an N-allyl-2-iodoaniline derivative, can undergo a 5-exo-trig cyclization catalyzed by a palladium complex to yield a C3-substituted indoline. acs.org Reductive Heck reactions have also been developed, providing access to optically active tetracyclic indolines. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org An intramolecular variant of this reaction is highly effective for synthesizing indolines. rsc.org This involves the cyclization of a 2-haloaniline derivative bearing an appropriate side chain at the nitrogen atom. nih.gov This method offers a direct route to the indoline ring system under relatively mild conditions. psu.edu

Intramolecular Nucleophilic Aromatic Substitution Routes to Dihydroindoles

Intramolecular nucleophilic aromatic substitution (SNA) presents another viable pathway to dihydroindoles. This method requires a precursor with a nucleophilic nitrogen atom and an aromatic ring activated towards substitution by an electron-withdrawing group, typically positioned ortho or para to a suitable leaving group. For the synthesis of this compound, a potential precursor would be N-(2-halo- or 2-nitrophenyl)ethyl amine derivative where the ethyl side chain is appropriately substituted with the 4-ethylphenyl group. The intramolecular cyclization would proceed by the attack of the amine onto the aromatic ring, displacing the leaving group to form the dihydroindole structure. While less common than metal-catalyzed methods, SNAr can be an effective strategy, particularly for specific substitution patterns. researchgate.net

Comparative Overview of Synthetic Methodologies

The following table provides a comparative summary of the discussed synthetic strategies for preparing 2-aryl-2,3-dihydro-1H-indoles.

| Synthetic Method | Key Precursors | General Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indolization + Reduction | Phenylhydrazine, 1-(4-ethylphenyl)ethan-1-one | Acid catalysis (Brønsted or Lewis), followed by reduction (e.g., NaBH3CN, H2/Pd) | Well-established, readily available starting materials. | Two-step process, acid conditions can be harsh. |

| Bartoli Synthesis + Reduction | Ortho-substituted nitroarene, vinyl Grignard reagent | Grignard reaction at low temperature, followed by reduction. | Good for 7-substituted indoles. wikipedia.org | Requires ortho-substitution on the nitroarene, multi-step. wikipedia.org |

| Reductive Cyclization | 1-(4-ethylphenyl)-2-(2-nitrophenyl)ethan-1-one | Reduction of nitro group (e.g., Fe/HCl, SnCl2), followed by cyclization. organic-chemistry.org | Direct formation of the dihydroindole ring. | Precursor synthesis can be multi-step. |

| Intramolecular Heck Reaction | N-substituted-2-haloaniline with an alkene tether | Palladium catalyst (e.g., Pd(OAc)2), base, phosphine (B1218219) ligand. acs.orgresearchgate.net | High efficiency, good functional group tolerance. princeton.edu | Requires synthesis of specific halogenated precursors. |

| Intramolecular Buchwald-Hartwig Amination | N-substituted-2-haloaniline | Palladium catalyst, phosphine ligand, base. rsc.orgnih.gov | Direct C-N bond formation, mild conditions. wikipedia.orgpsu.edu | Ligand and catalyst selection can be crucial. |

| Intramolecular SNAr | N-substituted-2-haloaniline with activating group | Base, often elevated temperatures. | Metal-free. | Requires strong activation of the aromatic ring. researchgate.net |

Multicomponent Reaction Strategies for the Synthesis of this compound

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, enhancing atom economy and reducing waste. While many MCRs target the fully aromatic indole core, these strategies can be adapted for the synthesis of the 2,3-dihydro-1H-indole (indoline) skeleton. rsc.orgrsc.org

One innovative approach involves a two-step sequence starting from readily available anilines. rsc.orgresearchgate.net This method utilizes an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.org For the synthesis of this compound, a hypothetical MCR could involve the reaction of aniline, 4-ethylbenzaldehyde, and a third component like an isocyanide in a one-pot setup. Another strategy involves the reaction of an arylglyoxal monohydrate, an amino-naphthoquinone, and an indole, catalyzed by sulfamic acid, which demonstrates the formation of multiple new bonds in a single operation. nih.gov While this specific example leads to a different scaffold, the principle of combining three or more reactants to rapidly build complexity is central to MCRs. nih.gov

A plausible MCR strategy for the target compound could be designed based on the principles of the Ugi reaction. This would involve the condensation of aniline, 4-ethylbenzaldehyde, an isocyanide, and a carboxylic acid to form an α-acylamino amide intermediate. A subsequent intramolecular cyclization, potentially via a Friedel-Crafts-type reaction, would yield the desired indoline ring system. The efficiency of such a process would depend on the precise choice of components and reaction conditions to favor the formation of the five-membered heterocyclic ring.

Optimization of Reaction Conditions and Yields for Efficient Synthesis

The efficient synthesis of this compound relies heavily on the meticulous optimization of reaction parameters. A common and powerful method for creating the 2-aryl bond is the palladium-catalyzed C2-selective arylation of an indoline precursor with an arylboronic acid. researchgate.net The optimization of a similar transformation, the arylation of indoline with phenylboronic acid, provides a valuable model for the synthesis of the target compound using 4-ethylphenylboronic acid. researchgate.net

Key parameters that require careful tuning include the choice of palladium catalyst, ligand, solvent, temperature, and oxidant. researchgate.net For instance, in the Pd-catalyzed arylation of indoline, Pd(OAc)₂ combined with a bidentate ligand like neocuproine (B1678164) has been shown to be effective. researchgate.net The reaction often employs molecular oxygen as a green and readily available oxidant. researchgate.net Solvents play a crucial role, with high-boiling, non-polar solvents like 1,2-dichlorobenzene (B45396) (DCB) often providing the best results. researchgate.net Temperature is another critical factor; while some dehydrogenation steps can occur at lower temperatures (e.g., 40 °C), driving the C-H arylation to completion may require elevated temperatures. researchgate.net

The table below summarizes typical parameters optimized for the synthesis of 2-arylindoles from indolines, which would be relevant for synthesizing this compound. researchgate.net

| Parameter | Variation | Optimal Condition | Effect on Yield |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(TFA)₂ | Pd(OAc)₂ | Catalyst choice is crucial for catalytic cycle efficiency. |

| Ligand | Neocuproine, Bathophenanthroline | Neocuproine | Bidentate ligands can control regioselectivity and improve yield. researchgate.net |

| Solvent | Toluene, Dioxane, 1,2-Dichlorobenzene (DCB) | 1,2-Dichlorobenzene (DCB) | Solvent polarity and boiling point affect reaction rate and solubility. researchgate.net |

| Temperature | 40 °C, 60 °C, 80 °C, 100 °C | 40-100 °C | Temperature influences reaction kinetics and can affect product distribution. researchgate.net |

| Oxidant | Air, O₂, Benzoquinone | O₂ (1 atm) | A suitable oxidant is necessary for the dehydrogenation and catalyst regeneration steps. researchgate.net |

A gram-scale reaction under optimized conditions has been shown to produce the desired 2-aryl indole in high yield, demonstrating the scalability of such protocols. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound

The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective and enantioselective synthetic methods is therefore of high importance for accessing optically pure forms of this molecule.

A prominent strategy for achieving enantiomerically enriched 2-arylindolines is through kinetic resolution. nih.govwhiterose.ac.uk This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of a slower-reacting, enantioenriched starting material and a product derived from the faster-reacting enantiomer. nih.govwhiterose.ac.ukresearchgate.netwhiterose.ac.uk One highly effective method is the kinetic resolution of N-Boc protected 2-arylindolines via asymmetric lithiation. nih.govwhiterose.ac.uk This process uses a chiral ligand, such as (-)-sparteine (B7772259), in combination with an organolithium base like n-butyllithium. nih.govwhiterose.ac.ukresearchgate.net The chiral base selectively deprotonates one enantiomer at the C2 position at a much faster rate than the other. nih.gov Subsequent quenching with an electrophile traps the lithiated intermediate, yielding a 2,2-disubstituted indoline, while the unreacted starting material is recovered with high enantiomeric purity. nih.govwhiterose.ac.uk

This method allows for the preparation of both enantiomers of the 2,2-disubstituted product from a single enantiomer of the chiral ligand. nih.gov The enantioenriched 2-arylindoline recovered from the kinetic resolution can be subjected to a subsequent lithiation-trapping sequence to yield the opposite enantiomer of the 2,2-disubstituted product. nih.govwhiterose.ac.uk

Development of Chiral Catalysts for Asymmetric Synthesis

The direct asymmetric synthesis of 2-arylindolines represents a more atom-economical approach than resolution. This is often achieved using chiral catalysts that can control the stereochemical outcome of the reaction. Chiral phosphoric acids (CPAs) and chiral metal-ligand complexes are two major classes of catalysts employed for this purpose. researchgate.netnih.gov

Chiral phosphoric acids, derived from BINOL, have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the Friedel-Crafts alkylation of indoles. nih.govacs.org In a potential asymmetric synthesis of this compound, a CPA could catalyze the reaction between an aniline derivative and a suitable electrophile derived from 4-ethylstyrene, creating the chiral center at the C2 position with high enantioselectivity. The catalyst functions by creating a chiral environment around the reactants, directing the approach of the nucleophile to one face of the electrophile. acs.org

Metal-based catalysts, such as those involving copper or palladium complexed with chiral ligands, are also widely used. nih.govmdpi.com For instance, a complex of copper(II) triflate with a chiral aziridine-phosphine ligand has been shown to effectively catalyze the asymmetric Friedel–Crafts alkylation of indoles with β-nitrostyrenes, achieving high yields and enantioselectivities. nih.govmdpi.com A similar system could be envisioned for the reaction of indoline with an electrophile to install the 4-ethylphenyl group asymmetrically.

The kinetic resolution of N-Boc-2-arylindolines provides another example of a chiral catalyst system. nih.govwhiterose.ac.uk Here, the combination of n-butyllithium and the chiral diamine (-)-sparteine acts as a chiral base catalyst system that enantioselectively deprotonates the substrate. nih.govwhiterose.ac.ukresearchgate.net

The table below presents examples of chiral catalysts used in the asymmetric synthesis of indole derivatives, which are applicable to the synthesis of the target compound.

| Catalyst/Ligand Type | Metal (if applicable) | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid (CPA) | N/A | Friedel-Crafts Alkylation | Up to 98% ee | nih.gov |

| (-)-Sparteine | Lithium (n-BuLi) | Kinetic Resolution via Deprotonation | >90:10 er (enantiomeric ratio) | nih.govwhiterose.ac.uk |

| Chiral Aziridine-Phosphine | Copper (CuOTf)₂ | Friedel-Crafts Alkylation | Up to 92% ee | mdpi.com |

| Chiral Phosphoramide | N/A | Asymmetric reaction of indol-2-yl carbinols | High yields and enantioselectivity | rsc.org |

Chromatographic and Crystallization-Based Resolution Techniques for Enantiomeric Purity

Following a racemic or partially selective synthesis, the separation of enantiomers is essential to obtain optically pure this compound. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used analytical and preparative technique for this purpose. nih.govmdpi.com

Protein-based CSPs, such as those containing α₁-acid glycoprotein (B1211001) (Chiral-AGP), bovine serum albumin (BSA-DSC), or ovomucoid (Ultron ES-OVM), have demonstrated different enantioselective properties and can be effective for separating the enantiomers of indole-related compounds. nih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, ionic, hydrophobic) between the enantiomers and the chiral protein immobilized on the silica (B1680970) support. Mobile phase parameters, including pH, buffer concentration, and the type and percentage of organic modifier, are systematically optimized to achieve baseline resolution. nih.gov Cellulose-based CSPs are also highly effective for the enantioselective separation of various chiral compounds. mdpi.com

Crystallization-based resolution is a classical yet highly effective method for separating enantiomers on a larger scale. researchgate.net The most common approach is the formation of diastereomeric salts. This involves reacting the racemic indoline, which is basic, with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. researchgate.net By carefully selecting the solvent system, one of the diastereomeric salts can be selectively crystallized from the solution, while the other remains in the mother liquor. researchgate.net The crystallized salt is then collected, and the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomer of this compound in high enantiomeric purity. researchgate.net

Chemical Reactivity and Derivatization of 2 4 Ethylphenyl 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The benzene (B151609) ring of the 2,3-dihydro-1H-indole core is susceptible to electrophilic aromatic substitution. The nitrogen atom of the dihydroindole ring is an activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent fused five-membered ring, substitution at the 6-position is generally favored over the 4-position. The N-acylation of the indole (B1671886) nitrogen can modulate this reactivity, with N-acyl groups being electron-withdrawing and thus deactivating the ring towards electrophilic attack.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, though milder conditions may be necessary to prevent side reactions. Friedel-Crafts acylation and alkylation, catalyzed by Lewis acids such as aluminum chloride, can introduce acyl and alkyl groups, respectively, onto the aromatic ring. researchgate.net

| Reaction | Reagents and Conditions | Expected Major Product(s) |

|---|---|---|

| Halogenation | NBS or NCS in a suitable solvent (e.g., CCl₄, CH₂Cl₂) | 6-Halo-2-(4-ethylphenyl)-2,3-dihydro-1H-indole |

| Nitration | HNO₃/H₂SO₄ at low temperatures | 6-Nitro-2-(4-ethylphenyl)-2,3-dihydro-1H-indole |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ in an inert solvent | 6-Acyl-2-(4-ethylphenyl)-2,3-dihydro-1H-indole |

Reactions at the Dihydroindole Nitrogen (N1)

The nitrogen atom in the 2,3-dihydro-1H-indole scaffold behaves as a typical secondary amine and is a key site for derivatization. It can be readily N-alkylated, N-acylated, and N-arylated.

N-Alkylation can be achieved by reacting the dihydroindole with alkyl halides in the presence of a base such as potassium carbonate or sodium hydride.

N-Acylation is typically performed using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct.

N-Arylation reactions, such as the Buchwald-Hartwig amination, allow for the introduction of an aryl group at the nitrogen position using an aryl halide and a palladium catalyst.

These modifications at the nitrogen atom can significantly influence the electronic properties and reactivity of the entire molecule.

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH) | 1-Alkyl-2-(4-ethylphenyl)-2,3-dihydro-1H-indole |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 1-Acyl-2-(4-ethylphenyl)-2,3-dihydro-1H-indole |

| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | 1-Aryl-2-(4-ethylphenyl)-2,3-dihydro-1H-indole |

Transformations and Functionalization of the Ethyl Bridge (C2, C3)

The C2 and C3 positions of the dihydroindole ring, which form the "ethyl bridge," are also amenable to functionalization, although this can be more challenging than reactions at the nitrogen or on the aromatic ring. The C3 position, being adjacent to the nitrogen, is particularly susceptible to reactions that proceed through an enamine or iminium ion intermediate.

One notable reaction is the α-alkylation of the C3 position . This can be achieved by deprotonation at C3 with a strong base, followed by reaction with an electrophile. However, this often requires N-protection to prevent reaction at the nitrogen.

Another possibility is the ring-opening of the dihydroindole five-membered ring, which can be initiated under specific reductive or oxidative conditions, leading to substituted anilines.

Functional Group Interconversions on the 4-Ethylphenyl Moiety

The 4-ethylphenyl group offers several avenues for functional group interconversion, primarily involving the ethyl substituent.

Oxidation of the ethyl group can lead to different products depending on the reaction conditions. Mild oxidation may yield the corresponding acetophenone (B1666503) derivative, while stronger oxidizing agents can convert the ethyl group to a carboxylic acid.

Benzylic halogenation of the ethyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This introduces a halogen at the benzylic position, which can then be further functionalized through nucleophilic substitution reactions.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Oxidation to Acetyl Group | Mild oxidizing agents (e.g., CrO₃) | 2-(4-Acetylphenyl)-2,3-dihydro-1H-indole |

| Oxidation to Carboxyl Group | Strong oxidizing agents (e.g., KMnO₄) | 4-(2,3-Dihydro-1H-indol-2-yl)benzoic acid |

| Benzylic Bromination | NBS, radical initiator (e.g., AIBN) | 2-(4-(1-Bromoethyl)phenyl)-2,3-dihydro-1H-indole |

Oxidation and Reduction Reactions of the Dihydroindole Core

The 2,3-dihydroindole core can undergo both oxidation and reduction reactions.

Oxidation of the dihydroindole ring typically leads to the corresponding indole. This aromatization can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in the presence of a hydrogen acceptor. nih.gov

Reduction of the benzene ring of the dihydroindole core is also possible under more forcing conditions, such as catalytic hydrogenation at high pressure or using dissolving metal reductions (e.g., Birch reduction). This would lead to the formation of a tetrahydro- or hexahydroindole derivative.

Formation of Novel Heterocyclic Fused Systems Incorporating the 2-(4-ethylphenyl)-2,3-dihydro-1H-indole Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems.

One common strategy is the Pictet-Spengler reaction , where a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure. rsc.org If the dihydroindole nitrogen is part of a β-arylethylamine side chain, this reaction can be used to construct a new ring fused to the dihydroindole system.

Another approach is the Bischler-Napieralski reaction , which involves the intramolecular cyclization of a β-arylethylamide to form a dihydroisoquinoline ring. acs.orgresearchgate.netwikipedia.orgmdpi.com This could be applied to N-acylated derivatives of this compound that have an appropriate side chain.

Furthermore, intramolecular Friedel-Crafts reactions or other cyclization strategies can be employed to form new rings by connecting a substituent on the dihydroindole core with another part of the molecule. For instance, a suitably functionalized side chain on the nitrogen or the aromatic ring could be cyclized onto the 4-ethylphenyl group or the dihydroindole ring itself to create novel polycyclic structures. The synthesis of carbazoles from dihydroindoles is also a known transformation. nih.govnih.govljmu.ac.ukchim.it

Comprehensive Spectroscopic Data for this compound Not Publicly Available

A thorough search for the structural elucidation and advanced spectroscopic characterization of the chemical compound This compound has revealed a significant lack of publicly available experimental data. Despite extensive queries for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy data, no specific spectra or detailed research findings for this particular molecule could be located.

The investigation aimed to gather detailed information for the following analytical techniques as per the specified outline:

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Ethylphenyl 2,3 Dihydro 1h Indole

Infrared (IR) and Raman Spectroscopy:

No specific IR or Raman spectra identifying the characteristic vibrational modes and functional groups for 2-(4-ethylphenyl)-2,3-dihydro-1H-indole were discovered.

While general spectroscopic features of the indoline (B122111) (2,3-dihydro-1H-indole) core and related 2-arylindoline structures are documented, this information is not sufficient to construct a scientifically accurate and detailed analysis for the specific compound requested. whiterose.ac.uknih.govnist.gov Generating an article with data tables and detailed findings, as instructed, would require speculative data by analogy to similar compounds, which would not meet the required standards of scientific accuracy for a specific chemical entity.

Therefore, due to the absence of specific experimental data for this compound in the searched sources, it is not possible to generate the requested scientific article.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS): Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and structural features of this compound. High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the determination of its elemental composition. For C₁₆H₁₇N, the calculated exact mass is 223.1361.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of substituted indolines and aromatic hydrocarbons. The molecular ion ([M]⁺˙) peak at m/z 223 would be prominent. Key fragmentation pathways would likely involve the cleavage of bonds at the C2 position, which is both benzylic and adjacent to the nitrogen atom.

A primary fragmentation event would be the cleavage of the C2-C(phenyl) bond, leading to the formation of a stable dihydroindole radical cation or the 4-ethylphenyl radical. Another significant pathway involves the loss of the ethyl group from the 4-ethylphenyl moiety via benzylic cleavage, resulting in a fragment ion at m/z 194 ([M-C₂H₅]⁺). Further fragmentation of the dihydroindole ring can also occur. In positive ionization mode, indole (B1671886) compounds with an alkyl chain on a substituent ring often undergo cleavage of the β-bond relative to the aromatic system. researchgate.net

A plausible fragmentation pathway for this compound is proposed below:

Molecular Ion Formation : The initial step is the ionization of the molecule to form the molecular ion [C₁₆H₁₇N]⁺˙ at m/z 223.

Benzylic Cleavage : Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation at m/z 208.

Loss of Ethyl Group : Cleavage of the ethyl group (•C₂H₅) results in a fragment at m/z 194.

Retro-Diels-Alder (RDA)-type Cleavage : Though less common in this specific ring system, fragmentation of the dihydroindole ring could occur, leading to characteristic ions.

Formation of Tropylium Ion : Rearrangement and fragmentation of the 4-ethylphenyl group could lead to the formation of the ethyltropylium ion at m/z 105.

Table 1: Predicted HRMS Data and Major Fragments for this compound

| m/z (Calculated) | Formula | Fragment Identity | Proposed Origin |

|---|---|---|---|

| 223.1361 | [C₁₆H₁₇N]⁺˙ | Molecular Ion | - |

| 208.1126 | [C₁₅H₁₄N]⁺ | [M-CH₃]⁺ | Loss of methyl radical from ethyl group |

| 194.0970 | [C₁₄H₁₂N]⁺ | [M-C₂H₅]⁺ | Loss of ethyl radical |

| 118.0653 | [C₈H₈N]⁺ | Dihydroindole fragment | Cleavage of C2-C(phenyl) bond |

| 105.0704 | [C₈H₉]⁺ | Ethylphenyl cation | Cleavage of C2-C(phenyl) bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Chromophoric Systems

The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophoric systems. The molecule contains two main chromophores: the 2,3-dihydro-1H-indole (indoline) moiety and the 4-ethylphenyl substituent. The indoline system is electronically similar to an N-alkylaniline, while the 4-ethylphenyl group is a substituted benzene (B151609) ring.

Table 2: Expected UV-Vis Absorption Data for this compound

| Expected λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~210-230 | High | π → π | Phenyl and Dihydroindole Rings (Benzene E₂ band analogue) |

| ~260-290 | Moderate | π → π | Dihydroindole Ring System (Benzene B band analogue) |

| ~290-310 | Low to Moderate | π → π* | Extended Conjugated System |

X-ray Crystallography: Definitive Three-Dimensional Structure Determination and Crystal Packing Analysis

The 2,3-dihydro-1H-indole ring system is not planar; the five-membered dihydro-pyrrole ring typically adopts a twisted or envelope conformation to minimize steric strain. iucr.org The phenyl ring at the 2-position would be oriented to minimize steric hindrance with the dihydroindole nucleus, resulting in a specific dihedral angle between the mean planes of the two ring systems.

Crystal packing would be governed by intermolecular forces such as van der Waals interactions and hydrogen bonding. The N-H group of the dihydroindole ring can act as a hydrogen bond donor, potentially forming N-H···π interactions with the aromatic rings of neighboring molecules. C-H···π interactions are also plausible, contributing to the formation of a stable three-dimensional network in the solid state. researchgate.net

Table 3: Predicted Crystallographic Parameters for this compound based on Analogs

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (for racemic mixture) |

| C(2)-N(1) Bond Length | ~1.47 Å |

| C(2)-C(phenyl) Bond Length | ~1.51 Å |

| Dihydroindole Ring Conformation | Envelope or Twist |

| Dihedral Angle (Dihydroindole/Phenyl) | 40-70° |

| Dominant Intermolecular Interactions | Van der Waals forces, possible N-H···π and C-H···π bonds |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemistry (if applicable)

This section is applicable as the C2 carbon atom in this compound is a chiral center. Consequently, the compound can exist as a pair of enantiomers: (R)-2-(4-ethylphenyl)-2,3-dihydro-1H-indole and (S)-2-(4-ethylphenyl)-2,3-dihydro-1H-indole.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is the primary technique for determining the absolute stereochemistry of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique for each enantiomer.

The CD spectrum is directly related to the electronic transitions observed in the UV-Vis spectrum. The Cotton effects would appear in the same wavelength regions as the λₘₐₓ values from the UV-Vis analysis. The sign and intensity of these Cotton effects are determined by the spatial arrangement of the chromophores around the stereocenter.

To assign the absolute configuration, the experimental CD spectrum of an enantiomerically pure sample would be compared with a theoretically calculated spectrum. This calculation is typically performed using time-dependent density functional theory (TD-DFT). A good match between the experimental and the calculated spectrum for a specific configuration (e.g., the R-isomer) allows for the unambiguous assignment of the absolute stereochemistry of the synthesized or isolated compound.

Computational and Theoretical Studies of 2 4 Ethylphenyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 2-arylindolines, DFT methods have been successfully employed to elucidate various structural and electronic characteristics. nih.govwhiterose.ac.ukwhiterose.ac.uk

The three-dimensional structure of 2-(4-ethylphenyl)-2,3-dihydro-1H-indole is not static. Rotation around the single bond connecting the indoline (B122111) and the 4-ethylphenyl rings, as well as the puckering of the five-membered dihydroindole ring, gives rise to different conformers. Geometry optimization using DFT allows for the identification of the most stable conformers and the energy differences between them.

In related N-Boc-2-arylindolines, DFT studies, such as those using the B3LYP-D3BJ//def2-TZVP approach, have been instrumental in determining the rotational barriers of the N-Boc group and understanding the relative stability of different rotamers. nih.govwhiterose.ac.uk For this compound, similar calculations would reveal the preferred orientation of the 4-ethylphenyl group relative to the indoline core. The presence of the ethyl group may introduce subtle steric effects that influence the conformational landscape. Conformational analysis of related structures has been performed using both DFT and NMR spectroscopy to understand these spatial arrangements. researchgate.net

Table 1: Illustrative Conformational Energy Data for a Generic 2-Arylindoline (Note: This table is illustrative and based on typical findings for related compounds, not specific experimental data for this compound)

| Conformer | Dihedral Angle (C3-C2-C_aryl-C_aryl) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 2.5 |

| 2 | 90° | 0.0 |

| 3 | 180° | 2.7 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and optical properties.

For indole (B1671886) derivatives, DFT calculations have been widely used to determine HOMO-LUMO energies and their distribution. aip.orgchemrxiv.orgresearchgate.netresearchgate.netjocpr.com In this compound, the HOMO is expected to be localized primarily on the electron-rich indoline ring system, while the LUMO may be distributed across the phenyl ring. The ethyl substituent, being an electron-donating group, can raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap compared to an unsubstituted phenyl ring. A smaller energy gap suggests higher reactivity.

Table 2: Representative HOMO-LUMO Data for Indole Derivatives (Note: This table presents typical values for related indole derivatives and serves as an example.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indole | -5.54 | -0.15 | 5.39 |

| 2-Phenylindoline | -5.32 | -0.38 | 4.94 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the indoline ring and on the π-system of the aromatic rings. The hydrogen atom attached to the nitrogen would exhibit a positive potential. Such analysis helps in predicting how the molecule will interact with other reagents. nih.gov

Natural Bond Orbital (NBO) analysis offers a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.govmaterialsciencejournal.org It provides insights into charge transfer interactions (hyperconjugation) between filled and empty orbitals, which contribute to the stability of the molecule. The analysis of the Fock matrix in the NBO basis can quantify the stabilization energies associated with these interactions. materialsciencejournal.org

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating NMR chemical shifts. researchgate.netmdpi.com By comparing the calculated chemical shifts with experimental data, the structure and conformation of a molecule can be confirmed. researchgate.net

For this compound, GIAO calculations could predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often improved by using appropriate basis sets, such as 6-311G(d,p), and by comparing the results with a reference compound like tetramethylsilane (B1202638) (TMS). mdpi.com Such calculations have been successfully applied to various heterocyclic systems, including hexahydroindoles. researchgate.net

Table 3: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a 2-Arylindoline Moiety (Note: This table is a representative example of the correlation between calculated and experimental data.)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 62.5 | 62.3 |

| C3 | 33.1 | 32.9 |

| C3a | 127.5 | 127.3 |

Molecular Dynamics Simulations: Assessment of Conformational Flexibility and Solvent Interactions

While quantum chemical calculations typically focus on static structures in the gas phase, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, often in the presence of a solvent. MD simulations are particularly useful for assessing the conformational flexibility of molecules and their interactions with the surrounding environment.

Reactivity Descriptors and Reaction Pathway Predictions

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule. By analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can understand the electron-donating and electron-accepting capabilities of this compound.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound (based on analogous compounds)

| Parameter | Symbol | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | ~ -5.0 to -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ELUMO | ~ -1.0 to -2.0 eV | Indicates electron-accepting ability |

| Energy Gap | ΔE | ~ 3.0 to 5.0 eV | Relates to chemical stability and reactivity |

| Ionization Potential | IP | ~ 5.0 to 6.0 eV | Energy required to remove an electron |

| Electron Affinity | EA | ~ 1.0 to 2.0 eV | Energy released upon gaining an electron |

| Electronegativity | χ | ~ 3.0 to 4.0 eV | Tendency to attract electrons |

| Chemical Hardness | η | ~ 1.5 to 2.5 eV | Resistance to change in electron distribution |

| Chemical Softness | S | ~ 0.2 to 0.33 eV-1 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | ~ 2.0 to 3.0 eV | Propensity to accept electrons |

Note: These values are estimations based on computational studies of structurally similar indole derivatives and are intended for illustrative purposes.

The presence of the electron-donating ethyl group on the phenyl ring at the 2-position is expected to increase the electron density of the aromatic system, likely raising the HOMO energy level compared to an unsubstituted 2-phenyl-2,3-dihydro-1H-indole. This would make the molecule more susceptible to electrophilic attack.

Reaction pathway predictions for 2,3-dihydroindoles often involve oxidation to the corresponding indole. nih.gov The dihydroindole scaffold can undergo dehydrogenation, and computational studies can model the transition states and energy barriers associated with this process, often catalyzed by metals like palladium. nih.gov The N-H bond in the dihydroindole ring is also a site of potential reactivity, for instance, in N-arylation or N-alkylation reactions.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Organic molecules, particularly those with extended π-conjugated systems and significant charge transfer characteristics, often exhibit notable NLO properties.

The theoretical evaluation of NLO properties for a molecule like this compound involves calculating the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. DFT calculations are a powerful tool for predicting these properties.

While direct computational data for this compound is scarce, studies on other indole derivatives provide valuable insights. For instance, research on carboranyl-substituted indoline derivatives has shown that the NLO properties can be significantly influenced by the nature of the substituents. nih.gov Electron-donating groups tend to enhance the first hyperpolarizability in certain configurations. nih.gov

The structure of this compound features a donor-π-acceptor (D-π-A) like character, where the dihydroindole nitrogen can act as an electron donor, the phenyl ring as a π-bridge, and the ethylphenyl group can influence the electronic distribution. The intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule upon excitation is a key factor for a large NLO response.

Table 2: Hypothetical NLO Properties for this compound (based on analogous compounds)

| Parameter | Symbol | Hypothetical Value (a.u.) | Significance |

| Dipole Moment | μ | ~ 2.0 - 4.0 D | Measure of molecular polarity |

| Average Polarizability | α | ~ 150 - 250 | Linear response to an electric field |

| First Hyperpolarizability | βtot | ~ 100 - 500 | First-order NLO response |

Note: These values are estimations based on computational studies of other substituted indole and indoline derivatives and are for illustrative purposes.

The ethyl group at the para-position of the phenyl ring is an electron-donating group, which could enhance the ICT character of the molecule, thereby potentially leading to a larger first hyperpolarizability compared to the unsubstituted 2-phenyl analog. Theoretical studies on similar systems suggest that the presence of such donor groups is beneficial for NLO activity. nih.govresearchgate.net Further computational analysis, including time-dependent DFT (TD-DFT), would be necessary to precisely quantify the NLO properties and identify the specific electronic transitions responsible for the NLO response of this compound.

Exploration of Biological Activities and Molecular Interactions of 2 4 Ethylphenyl 2,3 Dihydro 1h Indole Preclinical and in Vitro Focus

In Vitro Screening for Biological Target Interactions

No published in vitro screening data is available for 2-(4-ethylphenyl)-2,3-dihydro-1H-indole.

Antimicrobial Activity: Antibacterial and Antifungal Potency (In Vitro)

There are no studies reporting the antibacterial or antifungal potency of this compound. While various indole (B1671886) derivatives have been investigated for their antimicrobial properties against a range of pathogens, including resistant strains like MRSA, data for this specific compound is absent. omicsonline.orgnih.gov

Antiproliferative and Anticancer Activity: Cell Line Studies (In Vitro, excluding human clinical trials)

No in vitro studies on the antiproliferative or anticancer activity of this compound against any cancer cell lines have been found in the public domain. The anticancer potential of the broader indole class of compounds is an active area of research, but specific data for this derivative is not available.

Anti-inflammatory Potential: In Vitro Assays

There is no available data from in vitro assays to suggest or confirm any anti-inflammatory potential of this compound. Studies on other indole derivatives have sometimes shown anti-inflammatory effects through mechanisms like COX enzyme inhibition, but no such information exists for this compound. researchgate.netjapsonline.com

Antioxidant Activity (In Vitro)

No in vitro antioxidant activity for this compound has been reported. Assays such as DPPH radical scavenging are commonly used to evaluate the antioxidant potential of new chemical entities, but this compound has not been assessed in published research. researchgate.netijpsonline.comnih.gov

Antiviral Activity (e.g., HIV integrase, Dengue virus) (In Vitro)

There are no reports of in vitro antiviral activity for this compound against any virus, including HIV or Dengue virus. While the indole nucleus is a component of some antiviral drugs, the specific antiviral profile of this derivative is unknown. omicsonline.orgnih.govactanaturae.runih.govactanaturae.rumdpi.com

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

No data from in vitro enzyme inhibition or receptor modulation studies for this compound is currently available.

Structure-Activity Relationship (SAR) Studies for Biological Targets (using non-human and in vitro data)

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple receptors with high affinity. nih.gov This characteristic has spurred extensive research into the structure-activity relationships (SAR) of indole derivatives, including 2-arylindoles, to develop compounds with potent and wideranging pharmacological activities. nih.gov

Identification of Key Pharmacophoric Features for Biological Response

The biological activity of 2-aryl-2,3-dihydro-1H-indole derivatives is significantly influenced by the nature and position of substituents on both the indole core and the 2-aryl ring. The 2-arylindole scaffold itself is a crucial pharmacophore, with functionalization at the 3-position being a key area of interest for medicinal chemists. researchgate.net

For instance, in the context of anti-inflammatory activity, the presence of a methylsulfonyl group on the 2-phenyl ring of indole derivatives has been identified as a key feature for COX-2 inhibitory activity. researchgate.net In the pursuit of antiviral agents, particularly against the influenza virus, a metal-binding pharmacophore (MBP) capable of coordinating with divalent metal ions in the active site of the polymerase acidic protein (PAN) is a critical feature. The 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold has been explored for this purpose, with modifications to the lipophilic moiety linked to the MBP influencing inhibitory activity. nih.gov

Design and Synthesis of Analogs to Elucidate SAR

To explore and refine the SAR of this compound and related compounds, medicinal chemists have designed and synthesized a variety of analogs. These synthetic efforts often involve the modification of key functional groups and structural motifs to understand their impact on biological activity.

For example, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed and synthesized as analogs of the anti-inflammatory drug indomethacin (B1671933) to evaluate their COX-2 inhibitory effects. researchgate.net Similarly, in the development of inhibitors for the influenza virus, the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold was systematically modified at the lipophilic moiety to analyze the SAR for PA endonuclease inhibition. nih.gov

The synthesis of new 2,3-dihydroindole derivatives has also been pursued to create analogs of the neurohormone melatonin, with the aim of developing compounds with neuroprotective and antioxidant properties. nih.gov These synthetic strategies often involve the reduction of corresponding indoles or 2-oxindoles. nih.gov

Molecular Docking and Binding Affinity Studies with Relevant Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between small molecules like this compound derivatives and their biological targets at a molecular level.

For instance, in the study of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides, molecular docking was employed to elucidate the possible binding modes of the most active compounds within their target proteins. nih.gov Similarly, docking studies of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were conducted to complement in vitro COX-2 inhibition assays, and the results were found to be compatible. researchgate.net

In the context of anticancer research, molecular docking has been used to suggest the mechanism of action for novel azolylhydrazonothiazoles bearing an indole moiety as inhibitors of the epidermal growth factor receptor tyrosine kinase domain (EGFR TK). nih.gov These studies compare the binding scores and modes of the synthesized compounds to a reference standard. nih.gov Docking studies have also been performed for newly designed 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to propose their mechanism of action as promising cytochrome c peroxidase inhibitors. nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis (excluding human pharmacokinetic data)

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. These non-human-focused analyses help in identifying potential liabilities and guiding the optimization of drug candidates.

Computational ADME prediction models are often utilized due to their high-throughput and low-cost nature, which streamlines the drug development process. mdpi.com For example, a computational ADME study of 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives qualified their significant physicochemical, pharmacokinetic, and drug-likeness properties with good predicted oral bioavailability. nih.gov Similarly, the ADME properties of novel indole-triazole conjugates were predicted in silico, with results indicating favorable pharmacokinetic profiles where none of the compounds violated Lipinski's rule of five. benthamscience.com

In a study of trifluoromethoxyphenyl indole-5-carboxamide analogs, these compounds displayed a favorable ADME profile in human liver microsomes, with good solubility and minimal clearance, suggesting their potential as BCR-ABL1 kinase inhibitors. thesciencein.org These preclinical assessments are vital for selecting promising candidates for further development.

Mechanism of Action Studies at the Molecular and Cellular Level (e.g., pathway inhibition, protein binding)

Understanding the mechanism of action at the molecular and cellular level is fundamental to characterizing the pharmacological profile of a compound. For indole derivatives, these studies often focus on identifying specific protein targets and elucidating the downstream cellular pathways that are modulated.

For example, 2-phenyl indole derivatives have been shown to exert their anti-cancer effects through the inhibition of tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis in cancer cells. omicsonline.org In the context of antifungal activity, certain 2-phenylindole (B188600) derivatives act by inhibiting fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. omicsonline.org

Molecular docking studies often provide initial insights into the mechanism of action by predicting binding to specific enzymes or receptors. For instance, the proposed mechanism of action for certain indole derivatives as anticancer agents is the inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR TK) domain, as suggested by docking studies. nih.gov Similarly, some indole-based compounds have been identified as inhibitors of MAP-kinase-activated kinase 2 (MK2), a protein involved in inflammatory responses. nih.gov

Preclinical Efficacy Studies in Non-Human Animal Models (excluding human clinical trials, safety, adverse effects)

Preclinical efficacy studies in non-human animal models are a critical step in the drug development pipeline, providing essential in vivo data on a compound's potential therapeutic effects before it can be considered for human trials. mdpi.com These studies utilize various animal models that aim to replicate aspects of human diseases. nih.govmdpi.com

For instance, a mouse surrogate of an Fc-enhanced anti-CTLA-4 antibody was used to model efficacious doses and exposure parameters in mouse tumor models, demonstrating superior efficacy and potency compared to a conventional CTLA-4 surrogate. researchgate.net In another study, the anti-inflammatory activity of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives was assessed in vivo using indomethacin as a reference drug. researchgate.net

The in vivo anti-inflammatory activity of fused pyrrole (B145914) derivatives has also been tested, with some compounds showing promising activity equivalent to reference drugs like indomethacin and ibuprofen. researchgate.net Furthermore, preclinical studies of some 2,3-dihydro-1H-1,4-diazepine derivatives have demonstrated activities such as gastric acid secretion inhibition and antisialagogic effects in rats, mice, dogs, and monkeys. researchgate.net

Potential Applications Beyond Traditional Pharmaceutical Development for 2 4 Ethylphenyl 2,3 Dihydro 1h Indole

Applications in Materials Science

The conjugated system of the indole (B1671886) ring, coupled with the appended phenyl group, provides a framework for developing novel materials with tailored optical and electronic properties.

Indole derivatives are well-regarded for their fluorescent properties, which are highly sensitive to their chemical environment and substitution patterns. While direct photophysical data for 2-(4-ethylphenyl)-2,3-dihydro-1H-indole is not extensively documented, studies on analogous 2-aryl-indoles provide significant insights. For instance, research on 2-phenylindole (B188600), 2-naphthylindole, and 2-anthracenylindole has shown that the nature of the aryl substituent significantly influences the fluorescence quantum yield and emission wavelength. nih.gov The fluorescence quantum yield of 2-phenylindole is notably high, and extending the conjugation, as in 2-anthracenylindole, results in a longer emission wavelength. nih.gov

Furthermore, the introduction of various substituents can lead to materials with large Stokes shifts, which is the difference between the absorption and emission maxima. Pyranoindole derivatives, for example, have been reported to exhibit moderate to high quantum yields (30–89%) and significant Stokes shifts (9000–15,000 cm⁻¹). nih.govmdpi.com These properties are crucial for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and imaging agents, as they minimize self-absorption and improve signal-to-noise ratios. mdpi.com The 4-ethylphenyl group in the target compound is an electron-donating group, which can enhance fluorescence intensity, making it a candidate for such functional materials. ijpsonline.com

The photophysical properties of these compounds are also often dependent on the solvent, a phenomenon known as solvatochromism. nih.gov This sensitivity to the polarity of the environment is a key feature for developing chemical sensors.

Table 1: Photophysical Properties of Selected Indole Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Pyrano[2,3-e]indole derivative 6a | 315 | 474 | 15,931 | ~0.07 |

| Pyrano[3,2-f]indole derivative 7c | 374 | 501 | 7036 | 0.89 |

| Pyrano[2,3-g]indole derivative 8c | 362 | 511 | 9000 | 0.58 |

Data sourced from studies on pyranoindole congeners and are intended to be illustrative of the properties of related indole systems. nih.gov

Nonlinear optical (NLO) materials are capable of altering the properties of light and are fundamental to technologies like optical switching and frequency conversion. Organic molecules with donor-π-acceptor (D-π-A) structures are particularly promising for NLO applications. The indole moiety can serve as an effective electron donor. mdpi.com The combination of the electron-donating indole nitrogen and a π-conjugated system connecting it to an acceptor group can lead to significant molecular hyperpolarizability (β), a measure of NLO activity.

While specific NLO data for this compound is not available, research on other indole derivatives demonstrates their potential. For example, the NLO properties of salicylaldehyde-based thiosemicarbazones have been studied, and these compounds show promising NLO characteristics. nih.gov The design of novel indole derivatives with different electron-donating and -withdrawing groups allows for the tuning of their NLO properties. The 4-ethylphenyl group in the target compound can contribute to the donor strength of the molecule, suggesting it could exhibit NLO behavior, especially if paired with a suitable acceptor group on the indole ring.

Table 2: Nonlinear Optical Properties of Selected Organic Compounds

| Compound | Dipole Moment (Debye) | First Hyperpolarizability (β, a.u.) |

|---|---|---|

| Urea (standard) | 1.3732 | - |

| Salicylaldehyde (B1680747) Thiosemicarbazone 1 | 5.42 | 9.13 |

| Salicylaldehyde Thiosemicarbazone 2 | 5.79 | 11.66 |

This data is for salicylaldehyde thiosemicarbazones and is provided to illustrate the NLO properties of comparable organic systems. nih.gov

Use as Chemical Probes or Reagents in Organic Synthesis

The inherent fluorescence of many indole derivatives makes them excellent candidates for chemical probes. mdpi.com Their fluorescence can be designed to respond to specific analytes or environmental changes, such as pH. nih.gov For instance, indole-based fluorescent probes have been developed for detecting hypochlorite (B82951) in living systems and for pH sensing. mdpi.com The sensitivity of their emission to the surrounding environment allows for the creation of sensors that can operate in complex biological or chemical systems. nih.govmdpi.com Alkyl-aryl styryl-indole dyes have been shown to act as fluorescent imaging probes that target mitochondria in living cells. nih.gov

In the realm of organic synthesis, the indoline (B122111) core of this compound is a valuable synthetic intermediate. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from phenylhydrazines and ketones or aldehydes. nih.govwikipedia.orgthermofisher.comnih.gov This allows for the introduction of a wide variety of substituents onto the indole core. Furthermore, palladium-catalyzed methods have been developed for the synthesis of 2-substituted indoles, offering an alternative and efficient route to these compounds. researchgate.netnih.gov The 2,3-dihydroindole (indoline) structure can be accessed through the reduction of corresponding indoles, particularly those with electron-withdrawing groups. mdpi.com This makes this compound a potential building block for more complex molecules.

Agrochemical Applications

The exploration of indole derivatives in agrochemicals is an emerging field. While extensive research on the agrochemical applications of this compound is lacking, some studies on related compounds suggest potential utility. For example, certain 2-phenyl-1H-indoles have demonstrated in vitro antifungal activity against Fusarium virguliforme, the pathogen responsible for sudden death syndrome in soybeans. researchgate.net The biological activity of heterocyclic compounds is often linked to their structural similarity to natural metabolites. ijpsonline.com Given that the indole core is a key component in many bioactive natural products, it is plausible that derivatives like this compound could be investigated for potential use as pesticides, herbicides, or plant growth regulators. However, this remains a largely unexplored area of research for this specific compound.

Catalysis: Design as Ligands for Metal-Catalyzed Organic Reactions

The nitrogen atom in the indole ring can act as a coordination site for metal ions, making indole derivatives attractive as ligands in catalysis. The use of 2-phenyl-3H-indoles as ligands for palladium(II) complexes in allylic alkylation reactions has been reported. mdpi.com In these catalytic systems, the indole-based ligand can influence the efficiency and selectivity of the reaction. mdpi.comdntb.gov.ua The electronic and steric properties of the substituents on the indole and phenyl rings can be tuned to optimize the performance of the catalyst. The this compound, with its specific substitution pattern, could potentially be used to create novel ligands for a range of metal-catalyzed organic reactions, including cross-coupling and C-H activation reactions. The development of new ligand scaffolds is crucial for advancing the field of homogeneous catalysis, and indole derivatives represent a promising class of compounds for this purpose. mdpi.comdntb.gov.ua

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for producing 2-(4-ethylphenyl)-2,3-dihydro-1H-indole and its analogues. Key areas of advancement include:

Catalyst Innovation: While palladium-catalyzed reactions are effective for creating 2-arylindoles from indolines, future work will aim to develop novel catalysts with higher efficiency and selectivity under milder conditions. researchgate.net This includes exploring graphitic carbon nitride (GAC)-supported catalysts, such as those with dual copper cores, which have shown promise in boosting yields, reducing carbon footprints, and allowing for catalyst recovery and reuse in other pharmaceutical syntheses. sciencedaily.com

Green Chemistry Principles: Emphasis will be placed on synthetic protocols that align with the principles of green chemistry. mdpi.comrsc.org This involves using non-toxic, biodegradable catalysts like L-proline or natural acids, employing environmentally friendly solvents such as water or ethanol, and utilizing energy-efficient methods like microwave or ultrasound irradiation. mdpi.comresearchgate.netnih.gov One-pot multicomponent reactions, which reduce waste by minimizing intermediate purification steps, represent a particularly promising avenue. researchgate.netrsc.org

Metal-Free Synthesis: To circumvent the cost and potential toxicity associated with heavy metal catalysts, metal-free synthetic routes are highly desirable. rsc.org Methods involving visible-light-induced photocatalysis or the use of reagents like elemental sulfur are emerging as powerful, sustainable alternatives for constructing indole (B1671886) and thienoindole frameworks. mdpi.comresearchgate.net

Comprehensive Investigation of Stereochemical Influence on Biological Activity and Other Properties

The 2-position of the 2,3-dihydro-1H-indole ring is a chiral center, meaning this compound exists as a pair of enantiomers. The spatial arrangement of these enantiomers can drastically alter their biological effects. mdpi.comresearchgate.netnih.gov

Future research must involve:

Stereoselective Synthesis: Developing highly stereoselective synthetic methods to produce enantiomerically pure forms of this compound is crucial. rsc.org Techniques such as kinetic resolution using chiral ligands (e.g., sparteine) or biocatalytic oxidation with engineered enzymes (e.g., flavin-dependent monooxygenases) can provide access to specific enantiomers for evaluation. nih.govnih.gov

Pharmacological Differentiation: A thorough investigation into how each enantiomer interacts differently with biological targets is necessary. It is common for one enantiomer (the eutomer) to be significantly more active or have a different pharmacological profile than the other (the distomer). mdpi.comresearchgate.net For instance, studies on related chiral indolinyl oxazolidinones have shown that the correct absolute configuration at a chiral center significantly enhances antibacterial activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on the pure enantiomers will provide a deeper understanding of the structural requirements for optimal activity, guiding the design of more potent and selective therapeutic agents. nih.gov This includes exploring how chirality influences not just binding affinity but also pharmacokinetic properties. researchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools to predict molecular properties and reaction mechanisms, reducing the need for time-consuming and costly experiments. researchgate.net

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the molecular structure of this compound, predicting parameters like bond lengths, bond angles, and electronic properties. researchgate.netresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal insights into the compound's reactivity and stability. rsc.org Furthermore, Molecular Electrostatic Potential (MEP) maps can identify reactive sites for electrophilic and nucleophilic attacks, guiding further functionalization. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can elucidate complex reaction pathways, such as the rhodium-catalyzed C-H functionalization of indoles, by calculating the energy barriers of different transition states. acs.org This understanding is vital for optimizing reaction conditions to favor desired products.

Molecular Docking and Dynamics: To explore therapeutic potential, molecular docking simulations can predict the binding modes and affinities of the compound's enantiomers with various biological targets. rsc.org Subsequent molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complexes over time, providing a more accurate picture of the binding interactions. mdpi.com

Table 1: Representative Data from Computational Studies on Indole Derivatives

| Computational Method | System Studied | Key Findings/Predictions | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | Substituted Indazole Derivatives | Calculated HOMO-LUMO energy gaps to predict chemical reactivity and stability. | rsc.org |

| DFT-D | Indole-based compounds | Validated experimental crystal structures and optimized molecular geometries. | researchgate.net |

| DFT | Rhodium-Carbene-Indole System | Elucidated reaction mechanism, showing a nucleophilic attack followed by proton transfer. | acs.org |

| Molecular Docking | Indazole Derivatives with Renal Cancer Protein (6FEW) | Identified derivatives with the highest binding energies, suggesting potent inhibitors. | rsc.org |

| MD Simulations | Natural Compounds with Alpha-Amylase | Confirmed the stability of ligand-protein complexes and binding free energy. | mdpi.com |

Exploration of Novel Biological Targets and Mechanisms (In Vitro/Preclinical) for Therapeutic Discovery

The indoline (B122111) scaffold is a "privileged structure" known to interact with a wide range of biological targets. mdpi.com Future preclinical research on this compound should explore its potential against various diseases.

Anticancer Activity: Indole and indoline derivatives have shown significant potential as anticancer agents by targeting key proteins involved in cancer progression. mdpi.com Future studies should investigate the inhibitory activity of this compound against targets like protein kinases, DNA topoisomerases, and tubulin polymerization. mdpi.com For example, 2,3-diaryl-substituted indoles have been identified as inhibitors of the COX-2 enzyme, which is implicated in inflammation and cancer. researchgate.netrsc.org

Antimicrobial Properties: Given that some indoline derivatives exhibit potent antibacterial and antifungal activity, screening against a panel of pathogenic microbes, including drug-resistant strains, is warranted. nih.govnih.govmdpi.com

Neurodegenerative and Inflammatory Diseases: Indoline derivatives have been investigated for activity against neurodegenerative diseases and as potent anti-inflammatory agents. acs.orgresearchgate.net Research could explore the potential of this compound as an α1A-adrenoceptor antagonist for conditions like benign prostatic hyperplasia or as an antioxidant for inflammation-related pathologies. acs.orgacs.org

Integration with High-Throughput Screening and Artificial Intelligence in Early-Stage Drug Discovery (preclinical phase)

The integration of high-throughput screening (HTS) and artificial intelligence (AI) is revolutionizing the early, preclinical stages of drug discovery by dramatically increasing speed and efficiency. nih.govresearchgate.net

High-Throughput Screening (HTS): Libraries of compounds based on the this compound scaffold can be rapidly screened against a multitude of biological targets. nih.govnih.govthermofisher.com HTS allows for the testing of hundreds of thousands of compounds in a short period, enabling the swift identification of "hit" compounds with desired biological activity. nih.govnih.gov These hits can then be prioritized for further optimization.

AI-Powered Drug Design: AI and machine learning algorithms can analyze vast datasets to predict the biological activities and physicochemical properties of novel molecules. mdpi.comnih.gov Generative models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with optimized properties, accelerating the hit-to-lead and lead optimization phases. nih.gov

Predictive Modeling: AI tools can predict drug-target interactions, binding affinities, and potential toxicity, helping to de-risk drug candidates early in the development pipeline. mdpi.comnih.govbiomedgrid.com This data-driven approach allows researchers to focus resources on the most promising compounds, reducing the high attrition rates common in traditional drug discovery. researchgate.netbiomedgrid.com

Table 2: The Role of HTS and AI in Preclinical Drug Discovery

| Technology | Application Stage | Function | Potential Impact on Indoline Research |

|---|---|---|---|

| High-Throughput Screening (HTS) | Hit Identification | Rapidly screen large libraries of indoline analogues against diverse biological targets. | Fast discovery of active compounds for various diseases. nih.govnih.gov |

| Machine Learning (e.g., SVM, t-SNE) | Hit-to-Lead | Analyze HTS data, predict structure-activity relationships (QSAR), and identify promising candidates. mdpi.com | Prioritize the most effective indoline derivatives for further study. |

| Deep Learning (e.g., GANs, ANNs) | Lead Optimization | Generate novel indoline structures with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov | Design superior drug candidates with higher success potential. |

| AI-based Prediction | Preclinical Assessment | Forecast drug-target interactions, binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.govbiomedgrid.com | Reduce late-stage failures by identifying potential issues early. |

Expansion into Materials Science and Other Non-Pharmacological Applications

The unique electronic and optical properties of the indole nucleus suggest that this compound and its derivatives could have applications beyond pharmacology.

Organic Electronics: The electron-rich indole system is a key component in materials for photosensitive and photovoltaic devices. mdpi.com Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit for use in organic light-emitting diodes (OLEDs), solar cells, or sensors.

Functional Dyes and Materials: Indole derivatives possess fluorescent properties, making them suitable for development as probes for biological imaging or as functional dyes. researchgate.netrsc.org The specific substitution pattern of this compound could be tuned to achieve desired optical properties, such as specific emission wavelengths.

Agrochemicals: The indole structure is present in plant growth regulators. Investigating the potential of this compound in agricultural applications represents another non-pharmacological research avenue.

Q & A